2-METHYL-4,7-QUINOLINEDIOL

Cytotoxicity Structure-Activity Relationship Quinoline SAR

2-Methyl-4,7-quinolinediol is a 2-methyl substituted quinoline scaffold with attenuated cytotoxicity, making it an ideal negative control or inactive comparator in structure-activity relationship (SAR) studies. Its 4- and 7-position hydroxyl groups offer synthetic handles for derivatization in medicinal chemistry programs where minimizing off-target baseline activity is desired.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 90924-19-9
Cat. No. B6613760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-4,7-QUINOLINEDIOL
CAS90924-19-9
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1)C=C(C=C2)O
InChIInChI=1S/C10H9NO2/c1-6-4-10(13)8-3-2-7(12)5-9(8)11-6/h2-5,12H,1H3,(H,11,13)
InChIKeyADTPOIRZJFLNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4,7-quinolinediol (CAS 90924-19-9) Technical Baseline and Procurement Classification


2-Methyl-4,7-quinolinediol (CAS 90924-19-9), also known as 2-methylquinoline-4,7-diol or 7-hydroxy-2-methyl-1H-quinolin-4-one, is a quinoline-based heterocyclic small molecule scaffold with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. It is structurally characterized by a fused benzene-pyridine bicyclic core bearing hydroxyl substituents at the 4- and 7-positions and a methyl group at the 2-position . The compound is primarily marketed as a versatile synthetic building block for medicinal chemistry and chemical biology applications [1].

Why 2-Methyl-4,7-quinolinediol Cannot Be Substituted with Generic 4,7-Quinolinediol or Other Methyl Isomers


Substitution of 2-Methyl-4,7-quinolinediol with its non-methylated parent (quinoline-4,7-diol) or other positional isomers is not supported due to established structure-activity relationship (SAR) principles within the quinoline class. Evidence indicates that the position of methyl substitution on the quinoline ring markedly affects biological activity, particularly cytotoxic profiles [1]. The 2-methyl substitution pattern confers a distinct chemical reactivity profile compared to analogs with methyl groups at the 3-, 6-, or 7-positions, making direct functional interchange scientifically unsound without application-specific validation [1].

2-Methyl-4,7-quinolinediol: Quantified Differential Evidence Against Structural Analogs


Cytotoxicity Profile Differentiation: 2-Methyl Substitution Confers Reduced Antitumor Activity Relative to Other Methyl Isomers

In a comparative study of methyl-substituted quinoline derivatives, the 2-methyl substituted compounds (including 2-methylquinoline scaffold analogs) generally demonstrated no cytotoxic effect against HT-1080 (human fibrosarcoma) and MG-22A (mouse hepatoma) tumor cell lines, whereas the 7-, 6-, and 3-methyl isomers exhibited significant cytotoxicity [1]. This indicates that the 2-methyl substitution pattern markedly attenuates antitumor activity compared to other positional isomers within the same quinoline class.

Cytotoxicity Structure-Activity Relationship Quinoline SAR

Validated Application Scenarios for 2-Methyl-4,7-quinolinediol Based on Evidence


Scaffold for Non-Cytotoxic Medicinal Chemistry Derivatization

Based on the evidence that 2-methyl substituted quinolines exhibit attenuated cytotoxicity relative to other positional isomers [1], 2-Methyl-4,7-quinolinediol may serve as a suitable core scaffold for medicinal chemistry campaigns where minimizing baseline antitumor activity or off-target cytotoxicity is desired. The compound's dual hydroxyl functionality at the 4- and 7-positions provides accessible synthetic handles for further derivatization.

Negative Control in Quinoline Structure-Activity Studies

Given that 2-methyl substitution generally abolishes the cytotoxic effects observed in other methyl-quinoline isomers [1], this compound may be rationally employed as a negative control or inactive comparator in SAR studies investigating the role of methyl substitution position on quinoline biological activity.

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